REACTION_CXSMILES
|
[C:1]1([C:7]2([C:10]([O-:12])=[O:11])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:13]([O-:16])([O-])=[O:14].[K+].OS(O)(=O)=O.[CH2:23](Cl)Cl>>[N+:13]([C:4]1[CH:5]=[CH:6][C:1]([C:7]2([C:10]([O:12][CH3:23])=[O:11])[CH2:9][CH2:8]2)=[CH:2][CH:3]=1)([O-:16])=[O:14] |f:1.2,3.4|
|
Name
|
|
Quantity
|
20.62 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(CC1)C(=O)[O-]
|
Name
|
KNO3
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
H2SO4 CH2Cl2
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.C(Cl)Cl
|
Name
|
Ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 0.5 hr at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (100 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried with anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1(CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |